1-(3-Chloro-2-methylphenyl)-3-(pyridin-4-ylmethyl)urea
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Overview
Description
N-(3-Chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of N-(3-chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-N’-(4-pyridylmethyl)urea
- N-(2-Methylphenyl)-N’-(4-pyridylmethyl)urea
- N-(3-Chloro-2-methylphenyl)-N’-(3-pyridylmethyl)urea
Uniqueness
N-(3-Chloro-2-methylphenyl)-N’-(4-pyridylmethyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may result in distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C14H14ClN3O |
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Molecular Weight |
275.73 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C14H14ClN3O/c1-10-12(15)3-2-4-13(10)18-14(19)17-9-11-5-7-16-8-6-11/h2-8H,9H2,1H3,(H2,17,18,19) |
InChI Key |
YFMCQVNVMWBPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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